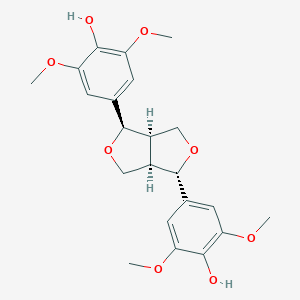
Episyringaresinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to episyringaresinol typically involves complex organic reactions that can include ring-opening, cycloaddition, and esterification processes. For instance, Kumaraswamy et al. (2007) describe a procedure for synthesizing molecules with a beta-hydroxy or N-tosylamino 1,2,3-triazole motif via azidation and a subsequent "click reaction," which could be relevant for synthesizing episyringaresinol derivatives (Kumaraswamy, Ankamma, & Pitchaiah, 2007).
Molecular Structure Analysis
The molecular structure of episyringaresinol includes a complex arrangement of rings typical for lignans, with specific functional groups that may influence its chemical behavior. While the reviewed literature does not directly address episyringaresinol's structure, studies on similar molecules suggest that features such as stereoselectivity and ring tension play critical roles in their biological activity and synthesis outcomes.
Chemical Reactions and Properties
Chemical reactions involving episyringaresinol-like compounds often highlight the importance of stereochemical considerations and the reactivity of functional groups. For example, the synthesis approaches described by Seebach et al. (1986) emphasize the need for precise control over molecular configuration to achieve desired outcomes in synthesizing complex organic molecules (Seebach, Imwinkelried, & Weber, 1986).
Aplicaciones Científicas De Investigación
Biological Functions and Health Applications :
- Episyringaresinol is a cytokine involved in the febrile response and influences body temperature during nonpathological states (Kluger, 1991).
- It is found in Eleutherococcus senticosus (Siberian ginseng) roots, suggesting its role in traditional medicine (Li, Barnes, & Khan, 2001).
Clinical and Therapeutic Research :
- Episyringaresinol has potential in treating neurological disorders related to urinary and bowel functions, as indicated by studies in large animal models like pigs (Guiho et al., 2018).
- It also has neuroprotective and cardioprotective potentials, regulated by hypoxia-inducible transcription factors (Jelkmann, 2007).
Implications in Genetics and Epigenetics :
- Episyringaresinol's role in epigenetics is significant, influencing fields like oncology, anthropology, medicine, mental health, sociology, and nutrition. It has been a focus of biological research, with potential applications in developing new biomarkers and pharmacological strategies (Bird, 2007); (Häfner & Lund, 2016).
Influence on Gene-Environment Interaction :
- Research on episyringaresinol contributes to understanding gene-environment interactions, particularly in the context of aging and stress-related diseases (Lyon et al., 2014).
Application in Systems Biology :
- Systems biology approaches utilize episyringaresinol research for developing personalized cancer therapy strategies and selecting patients for targeted therapies (Werner, Mills, & Ram, 2014).
Educational and Methodological Aspects :
- It is also relevant in educational contexts, helping students understand the construction of scientific knowledge (Carey et al., 1989).
Mecanismo De Acción
Target of Action
Episyringaresinol primarily targets human promyelocytic HL-6 cells . These cells play a crucial role in the immune system, particularly in the process of inflammation and the body’s response to infection.
Mode of Action
Episyringaresinol interacts with its targets by inhibiting the proliferation of human promyelocytic HL-6 cells . It achieves this through G1 arrest and induction of apoptosis . G1 arrest is a phase of the cell cycle where the cell prepares for DNA replication, and its arrest can lead to the inhibition of cell proliferation. Apoptosis, on the other hand, is a process of programmed cell death, which can also contribute to the inhibition of cell proliferation.
Biochemical Pathways
Episyringaresinol affects several biochemical pathways. It has been found to promote cell proliferation, reduce lactate dehydrogenase (LDH) release, inhibit apoptosis, improve mitochondrial membrane potential (ΔΨm) values, and decrease intracellular calcium concentration ([Ca2+]i) . It also up-regulates cAMP-response element binding protein (CREB), brain-derived neurotrophic factor (BDNF), and Bcl-2, while down-regulating Bax and cytosolic cytochrome c (Cyt c) protein expression levels . These changes in the biochemical pathways lead to downstream effects such as reduced inflammation and potential neuroprotective effects .
Pharmacokinetics
It is known that episyringaresinol is a phenolic compound that is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone
Result of Action
The molecular and cellular effects of Episyringaresinol’s action include the inhibition of cell proliferation, induction of apoptosis, and modulation of various biochemical pathways . These effects can lead to potential therapeutic benefits, such as anti-inflammatory and neuroprotective effects .
Action Environment
The action, efficacy, and stability of Episyringaresinol can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain environments . .
Propiedades
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-GKHNXXNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314744 | |
| Record name | (+)-Episyringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Episyringaresinol | |
CAS RN |
21453-71-4 | |
| Record name | (+)-Episyringaresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Episyringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



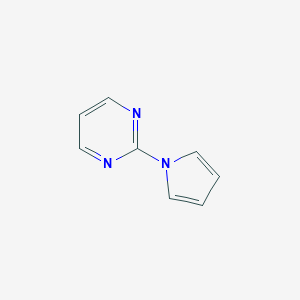
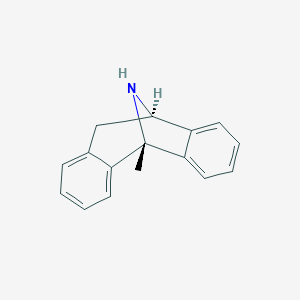
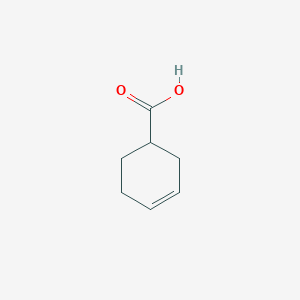


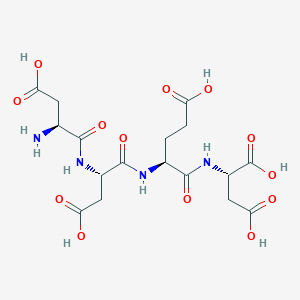

![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)

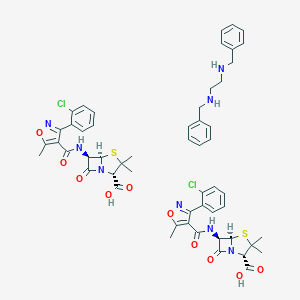
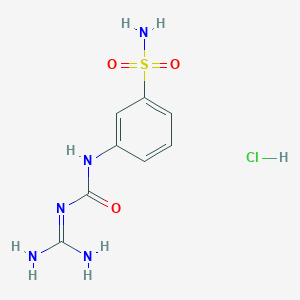
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
